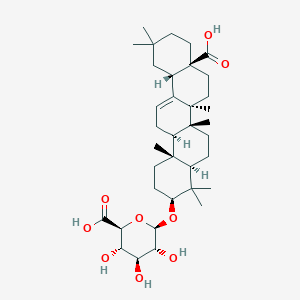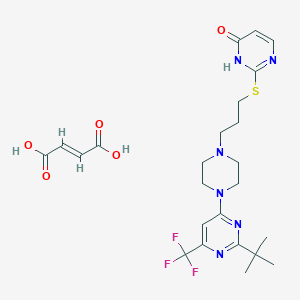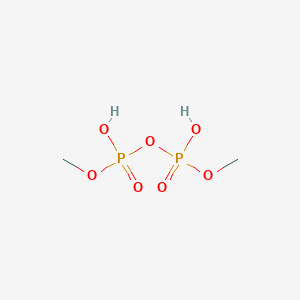
1,5-Difluoro-2,4-dinitrobenzene
Vue d'ensemble
Description
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is an aryl halide compound with two reactive fluorine atoms . It has the molecular formula C6H2F2N2O4 and a molecular weight of 204.0879 . It is also known by other names such as 1,3-Difluoro-4,6-dinitrobenzene, 4,6-Difluoro-1,3-dinitrobenzene, and 2,4-Dinitro-1,5-difluorobenzene .
Synthesis Analysis
DFDNB can be synthesized through various methods. For instance, it can be produced through the cyclo-condensation of 1,5-difluoro-2,4-dinitrobenzene and bromo methyl pyrene in dry acetone . Another method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with l-Ala-NH2 to yield 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide .
Molecular Structure Analysis
The molecular structure of DFDNB consists of a benzene ring with two fluorine atoms and two nitro groups attached to it . The fluorine atoms are reactive and can couple to amine-containing molecules, yielding stable arylamine bonds .
Chemical Reactions Analysis
DFDNB is an aryl halide compound that can react with amine-containing molecules to form stable arylamine bonds . It can also react with thiol, imidazolyl, and phenolate groups .
Physical And Chemical Properties Analysis
DFDNB is a light yellow to light brown crystalline powder . It has a melting point of 72-74 °C .
Applications De Recherche Scientifique
Preparation of Biologically Active Fused Heterocycles
DFDNB has been used to prepare several biologically active fused heterocycles . These include phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles .
Synthesis of Oligo(Arylamines)
DFDNB can be used to synthesize oligo(arylamines) that show interesting hydrogen bonding and π – π interactions in both solution and the solid state .
Cross-Linking Phospholipids in Human Erythrocyte Membranes
Difluorobenzene reagents, such as DFDNB, have been used for cross-linking phospholipids in human erythrocyte membranes . This application is crucial in studying the structure and function of cell membranes.
Conjugation of Small Peptides to a Carrier Protein
DFDNB can be used for the conjugation of small peptides to a carrier protein . This is particularly useful in immunology for producing specific antibodies against small peptide antigens.
Studying Protein Interactions in the Myelin Membrane
DFDNB has been used to study protein interactions in the myelin membrane . This is important in understanding the structure and function of myelin, a fatty substance that insulates nerve fibers.
Cross-Linking Cytochrome Oxidase Subunits
DFDNB has been used for cross-linking cytochrome oxidase subunits . Cytochrome oxidase is a key enzyme in cellular respiration, and understanding its structure can provide insights into energy production in cells.
Studying Conformational Effects of Calcium on Troponin C
DFDNB has been used to study the conformational effects of calcium on troponin C . Troponin C is a protein involved in muscle contraction, and understanding its interaction with calcium can provide insights into muscle function.
Mécanisme D'action
Target of Action
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is an aryl halide compound with two reactive fluorine atoms . It primarily targets amine-containing molecules , forming stable arylamine bonds . Additionally, DFDNB can react with thiol, imidazolyl, and phenolate groups .
Mode of Action
DFDNB interacts with its targets through a coupling reaction. The two reactive fluorine atoms in the compound couple with amine-containing molecules, yielding stable arylamine bonds . This interaction results in the formation of conjugates with these molecules .
Biochemical Pathways
DFDNB affects several biochemical pathways. It has been used for cross-linking phospholipids in human erythrocyte membranes, conjugation of small peptides to a carrier protein, studying protein interactions in the myelin membrane, cross-linking cytochrome oxidase subunits, and studying conformational effects of calcium on troponin C .
Pharmacokinetics
It’s known that dfdnb is soluble in acetone and most other water-miscible organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The coupling of DFDNB to amine-containing molecules results in the formation of stable arylamine bonds . This can lead to the cross-linking of cellular membrane proteins, as DFDNB is able to penetrate the hydrophobic regions of the lipid bilayer . This cross-linking can have various effects on cellular function, depending on the specific proteins involved.
Action Environment
The action of DFDNB can be influenced by environmental factors. For instance, its solubility in various solvents can affect its distribution and efficacy . Additionally, the presence of other reactive groups in the environment, such as thiol, imidazolyl, and phenolate groups, can influence its reactivity .
Safety and Hazards
DFDNB is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral, dermal, and inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1,5-difluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFTWLXLYIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059813 | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,5-Difluoro-2,4-dinitrobenzene | |
CAS RN |
327-92-4 | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 327-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-difluoro-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIFLUORO-2,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5VV4MQ22V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) primarily acts as a bifunctional cross-linking agent, reacting with nucleophilic groups like amines and sulfhydryls in proteins. This cross-linking can lead to a variety of downstream effects depending on the target protein. For example, DFDNB can:
- Inhibit enzyme activity: By cross-linking essential residues, DFDNB can disrupt the active site of enzymes, leading to loss of function. This has been observed with enzymes like acetylcholinesterase [], penicillinase [], and cytochrome c oxidase [].
- Alter protein conformation: Cross-linking can restrict protein flexibility, potentially impacting its interactions with other molecules or altering its cellular localization. This was observed with the β subunit of phosphorylase kinase, where ADP binding inhibited cross-linking by DFDNB, suggesting conformational changes [].
- Stabilize protein structures: DFDNB can be used to "freeze" proteins in specific conformations, allowing for structural studies. This has been applied to study the interaction of amyloid beta peptides [].
A:
- Spectroscopic Data:
- FT-IR and FT-Raman: Characteristic peaks corresponding to various vibrational modes of the molecule have been reported and analyzed with the aid of density functional theory calculations [, ].
- NMR: Both 1H and 13C NMR data are available, with chemical shifts reported and compared to theoretical calculations [, ].
A: DFDNB is known to react with nucleophiles like amines and thiols, which needs to be considered for material compatibility. While its stability under various conditions hasn't been extensively reported within the provided research, its applications often rely on its reactivity for cross-linking. One interesting application utilizes DFDNB to stabilize cell membranes. Treatment of Tetrahymena pyriformis cells with DFDNB prevents lysis during centrifugation and subsequent exposure to deciliating medium, enabling higher yields of isolated cilia []. This suggests potential applications where membrane stabilization is crucial.
ANone: DFDNB itself is not typically used as a catalyst. Its primary application stems from its bifunctional nature, allowing it to act as a cross-linking agent for proteins and other biomolecules. Key applications include:
- Studying protein structure and interactions: By cross-linking interacting proteins, researchers can identify neighboring residues and gain insights into protein complex formation and spatial organization. This approach has been used to study various proteins like bacterial ribosomes [], electric-eel electric-organ sodium-potassium ATPase [], bovine growth hormone [], and the Escherichia coli tryptophan synthetase α subunit [].
- Mapping antibody combining sites: DFDNB can help determine the amino acid residues involved in antigen binding within antibody combining sites. This information is valuable for understanding antibody-antigen interactions [].
- Developing enzyme inhibitors: Cross-linking essential residues in enzyme active sites can lead to irreversible inhibition. This strategy has been explored for enzymes like acetylcholinesterase [] and penicillinase [].
A: Yes, computational methods have been applied to understand the structure and properties of DFDNB. Density functional theory (DFT) calculations have been used to analyze the vibrational spectra obtained from FT-IR and FT-Raman experiments [, ]. These calculations help assign vibrational modes and provide insights into the molecule's electronic structure. Additionally, DFT can be used to predict NMR chemical shifts, further validating the structural characterization of DFDNB [, ].
ANone: Yes, DFDNB demonstrates its utility in various fields, highlighting its cross-disciplinary nature:
- Biochemistry & Molecular Biology: DFDNB is a valuable tool for studying protein structure, function, and interactions, as seen in its use for mapping antibody binding sites [] and investigating enzyme mechanisms [, , , ].
- Organic Chemistry: DFDNB serves as a versatile starting material for synthesizing diverse compounds, including heterocycles like benzo[1,4]thiazin-3-ones [], benzo[1,4]oxazin-3-ones [], and chiral macrocycles [], showcasing its utility in synthetic chemistry.
- Medicinal Chemistry: Derivatives of DFDNB, where fluorine atoms are replaced with chiral moieties, find application as chiral derivatizing agents for separating enantiomers of pharmaceuticals like β-blockers [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)






![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)